Cas no 1017781-67-7 (1-[3-(aminomethyl)phenyl]-2-phenylethanone)
1-[3-(aminomethyl)phenyl]-2-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(aminomethyl)phenyl]-2-phenylethanone
- DTXSID10695784
- DB-258747
- 1-[3-(Aminomethyl)phenyl]-2-phenylethan-1-one
- SB30167
- 1-(3-AMINOMETHYL-PHENYL)-2-PHENYL-ETHANONE
- 1017781-67-7
- 1-(3-(Aminomethyl)phenyl)-2-phenylethanone
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- Inchi: 1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2
- InChI Key: UQQRLURZYOPSCJ-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(CN)=C1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 225.115364102g/mol
- Monoisotopic Mass: 225.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.1Ų
1-[3-(aminomethyl)phenyl]-2-phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108616-1g |
1-(3-(Aminomethyl)phenyl)-2-phenylethanone |
1017781-67-7 | 95% | 1g |
$779.76 | 2023-09-04 |
1-[3-(aminomethyl)phenyl]-2-phenylethanone Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-[3-(aminomethyl)phenyl]-2-phenylethanone
Introduction to 1-[3-(aminomethyl)phenyl]-2-phenylethanone (CAS No. 1017781-67-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-[3-(aminomethyl)phenyl]-2-phenylethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1017781-67-7, represents a significant molecule of interest in the realms of chemical biology and medicinal chemistry. This heterocyclic ketone, characterized by its dual aromatic and aliphatic functional groups, has garnered attention due to its structural versatility and potential biological activities. The presence of both an amine substituent and a phenyl ring in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration in drug discovery and therapeutic development.
In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative molecules that can modulate biological pathways with high specificity and efficacy. 1-[3-(aminomethyl)phenyl]-2-phenylethanone stands out as a compound with the potential to address this need. Its molecular architecture allows for facile derivatization, enabling chemists to tailor its properties for targeted applications. The amine moiety, in particular, serves as a versatile handle for further functionalization, including the formation of peptidomimetics, enzyme inhibitors, or receptor ligands.
One of the most compelling aspects of 1-[3-(aminomethyl)phenyl]-2-phenylethanone is its potential role in modulating neurological pathways. Studies have begun to explore its interactions with enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The phenyl ring, known for its ability to engage in hydrophobic interactions within biological membranes, may enhance the compound's binding affinity to specific targets. Furthermore, the amine group could participate in hydrogen bonding or ionic interactions, further refining its pharmacological profile.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular behavior, which has been instrumental in designing derivatives of 1-[3-(aminomethyl)phenyl]-2-phenylethanone with enhanced properties. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors, which are pivotal in cancer signaling pathways. This insight has spurred interest in developing analogs that may exhibit improved selectivity and reduced toxicity compared to existing therapeutics.
The synthesis of 1-[3-(aminomethyl)phenyl]-2-phenylethanone has also seen significant progress. Modern synthetic methodologies have allowed for more efficient and scalable production processes, reducing costs and improving availability for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core aromatic system, while nucleophilic addition reactions have been utilized to introduce the amine functionality. These advances ensure that researchers can access sufficient quantities of the compound for detailed mechanistic studies.
In addition to its pharmaceutical applications, 1-[3-(aminomethyl)phenyl)-2-phenylethanone has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or as a ligand in coordination chemistry. The compound's dual functionality also allows it to serve as a building block for more complex polymers or supramolecular assemblies, which could find utility in nanotechnology or smart materials.
The future of research on 1-[3-(aminomethyl)phenyl)-2-phenylethanone is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. As our understanding of biological systems grows more sophisticated, so too will our ability to design molecules like this one with precise targeting capabilities. The integration of machine learning algorithms into drug discovery pipelines promises to accelerate the identification of novel derivatives with optimized properties.
Overall, 1-[3-(aminomethyl)phenyl)-2-phenylethanone (CAS No. 1017781-67-7) represents a cornerstone molecule whose full potential is yet to be realized. Its structural features offer a wealth of opportunities for innovation across multiple scientific domains. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing both therapeutic interventions and fundamental scientific understanding.
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